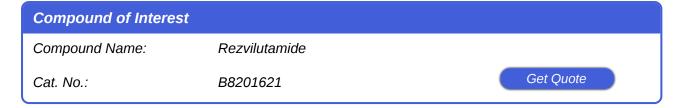


Rezvilutamide's Impact on AR-Positive Prostate Cancer Cells: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (formerly SHR3680) is a novel, potent, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1][2] As a second-generation antiandrogen, it exhibits high binding affinity to the AR, effectively disrupting the signaling pathway crucial for the proliferation and survival of AR-positive prostate cancer cells.[1][2] This technical guide provides an in-depth overview of the mechanism of action of **rezvilutamide**, supported by available data, and details the standard experimental protocols used to characterize its effects on AR-positive prostate cancer cells.

Core Mechanism of Action

Rezvilutamide exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway at multiple key steps.[1] Unlike first-generation antiandrogens, **rezvilutamide** acts as a full antagonist, even in the context of AR overexpression, which is a common mechanism of resistance in castration-resistant prostate cancer (CRPC). Preclinical studies have indicated that **rezvilutamide** demonstrates potent antitumor activity against CRPC.

The primary mechanisms of action are:

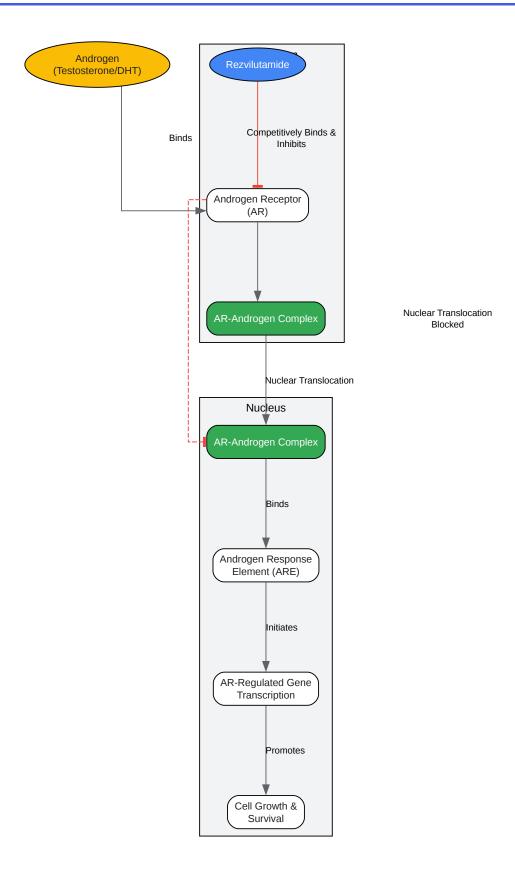




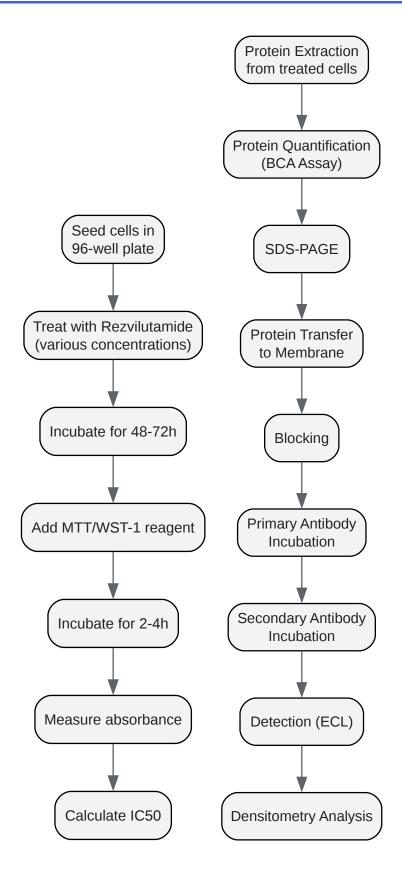


- Competitive AR Inhibition: Rezvilutamide directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.
- Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, rezvilutamide
 prevents the conformational changes necessary for the receptor's translocation into the
 nucleus.
- Blockade of AR-DNA Binding: Consequently, rezvilutamide prevents the AR from binding to androgen response elements (AREs) on the DNA.
- Downregulation of AR-Target Gene Expression: This leads to the inhibition of transcription of AR-regulated genes that are critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA).









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